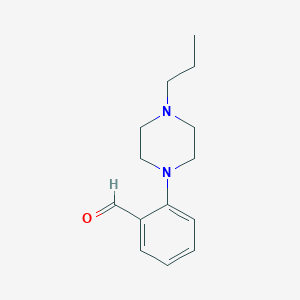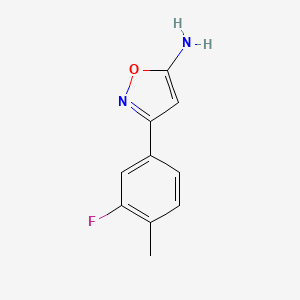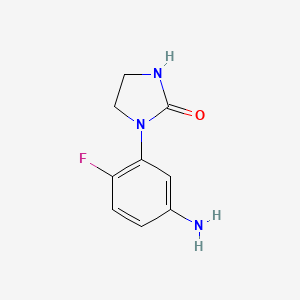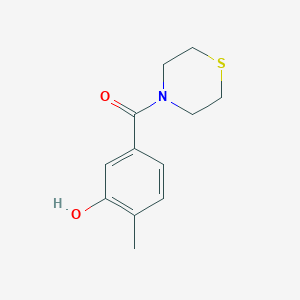
2-(4-Bromophenylsulfanyl)-3-chloro-5(-trifluoromethyl)pyridine
Overview
Description
The compound is a pyridine derivative with bromophenyl, chloro, and trifluoromethyl substituents. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through nucleophilic aromatic substitution reactions or palladium-catalyzed cross coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a bromophenyl group, a chloro group, and a trifluoromethyl group. The exact structure would depend on the positions of these substituents on the pyridine ring .Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of reactions, including electrophilic aromatic substitution and nucleophilic substitution . The presence of the bromophenyl, chloro, and trifluoromethyl groups could influence the reactivity of the compound.Scientific Research Applications
Synthesis and Biological Activity
- The synthesis of novel heterocycles, including those with antimicrobial activity, often involves the use of compounds such as 2-(4-Bromophenylsulfanyl)-3-chloro-5(-trifluoromethyl)pyridine as precursors or intermediates. For example, the synthesis of 1,2,4-triazole derivatives and their evaluation as antimicrobial agents highlight the utility of sulfanyl-substituted pyridines in generating biologically active compounds (El-Sayed, 2006).
- A similar approach is seen in the synthesis of dihydrothienopyridine derivatives fused with triazole rings, showcasing the compound's role in creating scaffolds for potential pharmacological agents (Ábrányi‐Balogh et al., 2013).
Physicochemical Properties
- Studies on the spectroscopic characterization of closely related compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, provide insights into the physicochemical properties of these molecules, including their non-linear optical (NLO) properties, and their interaction with DNA, which could have implications in material science and biotechnology (Vural & Kara, 2017).
Material Science Applications
- In the realm of materials science, the synthesis and characterization of compounds containing sulfanyl- or sulfone-functionalized cyclometallating ligands, including pyridine derivatives, have been explored for their potential in creating advanced photoluminescent materials (Constable et al., 2014).
- Another significant application is found in the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, with high refractive index and small birefringence, indicating the compound's potential use in the development of high-performance optical materials (Tapaswi et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-3-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClF3NS/c13-8-1-3-9(4-2-8)19-11-10(14)5-7(6-18-11)12(15,16)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTIQAUSAOPFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Bromophenyl)thio)-3-chloro-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1518931.png)




![1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea](/img/structure/B1518942.png)

amino}ethan-1-ol](/img/structure/B1518944.png)

![3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid](/img/structure/B1518947.png)

